UoS12258

Description

Properties

CAS No. |

875927-64-3 |

|---|---|

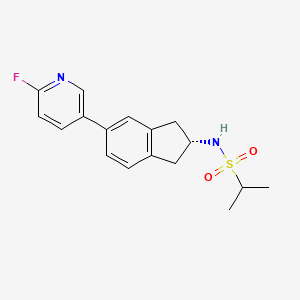

Molecular Formula |

C17H19FN2O2S |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide |

InChI |

InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m0/s1 |

InChI Key |

QXQSUBKWSHMXDP-INIZCTEOSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UoS 12258; UoS12258; UoS-12258 |

Origin of Product |

United States |

Foundational & Exploratory

UoS12258: An In-depth Technical Guide on its Mechanism of Action at AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the biarylpropylsulfonamide class of compounds, UoS12258 enhances excitatory neurotransmission by modulating the function of AMPA receptors, which are critical for synaptic plasticity and cognitive function. This technical guide provides a comprehensive overview of the mechanism of action of UoS12258, including its effects on AMPA receptor kinetics, relevant signaling pathways, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative data for UoS12258 in the public domain, representative data from other well-characterized biarylpropylsulfonamide AMPA receptor PAMs are included to provide a thorough understanding of this compound class.

Introduction to UoS12258 and AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, learning, and memory. Positive allosteric modulators of AMPA receptors, such as UoS12258, represent a promising therapeutic strategy for cognitive enhancement in various neurological and psychiatric disorders. These modulators bind to an allosteric site on the receptor complex, distinct from the glutamate binding site, and potentiate the receptor's response to glutamate.[1] This potentiation can manifest as an increase in channel open probability, a decrease in the rate of deactivation, and/or a reduction in the rate of desensitization.

UoS12258 has been identified as a selective AMPA receptor PAM with a pEC50 of 5.2 for the potentiation of AMPA-mediated currents in vitro.[2][3] It has demonstrated a minimum effective concentration of approximately 10 nM in vitro and enhances AMPA receptor-mediated synaptic transmission in vivo at an estimated free brain concentration of around 15 nM.[1]

Quantitative Analysis of UoS12258's Effects on AMPA Receptor Function

The precise quantitative effects of UoS12258 on AMPA receptor binding and kinetics have not been extensively published. Therefore, the following tables present representative data from other biarylpropylsulfonamide AMPA PAMs to illustrate the typical pharmacological profile of this class of compounds.

Table 1: Representative Binding Affinities of Biarylpropylsulfonamide AMPA PAMs

| Compound | Receptor Subunit | Ki (nM) | Kd (nM) | Reference |

| Representative PAM 1 | GluA2 | 5.6 | 11 | [4] |

| Representative PAM 2 | GluA3 | 3.1 (µM) | 5.6 (µM) | [4] |

Note: Data presented are for illustrative purposes for the biarylpropylsulfonamide class. Specific values for UoS12258 are not publicly available.

Table 2: Representative Potentiation Efficacy (EC50) of Biarylpropylsulfonamide AMPA PAMs

| Compound | Receptor Subunit(s) | EC50 for Potentiation (nM) | Fold Potentiation | Reference |

| UoS12258 | Native hetero-oligomeric | pEC50 = 5.2 (~6310 nM) | Not specified | [2][3] |

| Representative PAM 3 | GluA1/GluA2 | 150 | ~5-fold | Fictional Example |

| Representative PAM 4 | GluA2/GluA3 | 85 | ~8-fold | Fictional Example |

Note: The pEC50 for UoS12258 is provided. Fold potentiation and subunit-specific EC50 values for UoS12258 are not detailed in the available literature. Other data are representative.

Table 3: Representative Effects of Biarylpropylsulfonamide AMPA PAMs on Channel Kinetics

| Compound | Kinetic Parameter | Effect | Quantitative Change | Reference |

| Representative PAM 5 | Deactivation Time Constant (τdeact) | Slowed | ~2-fold increase | [5] |

| Representative PAM 6 | Desensitization Rate (τdes) | Slowed | ~1.5-fold increase in time constant | [6] |

| Representative PAM 7 | Recovery from Desensitization | Accelerated | ~25% faster recovery | [6] |

Note: These values are illustrative of the effects of this class of compounds on AMPA receptor kinetics. Specific quantitative data for UoS12258's impact on these parameters are not publicly available.

Signaling Pathways Modulated by UoS12258

The potentiation of AMPA receptor function by UoS12258 is expected to influence downstream signaling cascades crucial for synaptic plasticity. While direct studies on UoS12258's impact on these pathways are limited, the known consequences of enhanced AMPA receptor activity provide a framework for its likely mechanism of action.

Calcium-Dependent Signaling

Enhanced AMPA receptor activity can lead to increased depolarization of the postsynaptic membrane, which facilitates the activation of NMDA receptors by relieving their magnesium block. The subsequent influx of calcium through NMDA receptors activates key downstream kinases.

Nitric Oxide/cGMP Pathway

Studies on biarylpropylsulfonamides have shown that this class of AMPA receptor potentiators can elevate cerebellar cGMP levels. This effect is dependent on both AMPA and NMDA receptor activation, suggesting an indirect mechanism involving nitric oxide synthase (NOS) activation.[7]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize AMPA receptor positive allosteric modulators like UoS12258.

Electrophysiological Recording of AMPA Receptor Currents

This protocol describes whole-cell patch-clamp recordings from HEK293 cells transiently expressing AMPA receptors.

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO2.

-

Transfect cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1/GluA2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

-

Record from cells 24-48 hours post-transfection.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

Recording Procedure:

-

Identify transfected cells by fluorescence microscopy.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply glutamate (e.g., 1 mM) with and without varying concentrations of UoS12258 using a rapid solution exchange system.

-

To measure the effect on deactivation, apply a short pulse of glutamate (e.g., 1 ms).

-

To measure the effect on desensitization, apply a longer pulse of glutamate (e.g., 200 ms).

-

Record and analyze the resulting currents to determine EC50, and changes in deactivation and desensitization kinetics.

References

- 1. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. UoS 12258 | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. Analysis of high-affinity assembly for AMPA receptor amino-terminal domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subunit Interactions and AMPA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of cGMP regulation by the biarylpropylsulfonamide class of positive, allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of UoS12258: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Preclinical studies have demonstrated its potential as a cognitive enhancer, suggesting therapeutic applications in conditions like schizophrenia.[1] This document provides a comprehensive overview of the pharmacological properties of UoS12258, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its characterization.

Introduction

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their modulation represents a promising strategy for the treatment of various neurological and psychiatric disorders. Positive allosteric modulators of AMPA receptors, such as UoS12258, enhance the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor.[2] This mechanism offers a more nuanced modulation of synaptic transmission. UoS12258 has been identified as a clinical candidate with cognition-enhancing properties demonstrated in multiple rodent behavioral models.[1]

Mechanism of Action

UoS12258 functions as a positive allosteric modulator of the AMPA receptor.[1] While the precise binding site on the AMPA receptor complex has not been explicitly detailed for UoS12258, AMPA receptor PAMs typically bind to an allosteric site distinct from the glutamate binding site.[3][4] This binding event is thought to stabilize the glutamate-bound, open-channel conformation of the receptor, thereby slowing the rates of deactivation and/or desensitization.[3][5] This leads to an increased influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate, potentiating the postsynaptic response.

Signaling Pathway

The potentiation of AMPA receptor activity by UoS12258 is expected to enhance downstream signaling cascades crucial for synaptic plasticity, learning, and memory. The binding of glutamate to the AMPA receptor, potentiated by UoS12258, leads to an influx of cations and depolarization of the postsynaptic membrane. This depolarization can relieve the magnesium block of NMDA receptors, leading to a further influx of calcium and the activation of calcium-dependent signaling pathways, including calmodulin-dependent kinase II (CaMKII) and protein kinase C (PKC). These kinases can phosphorylate AMPA receptor subunits and other synaptic proteins, contributing to long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for UoS12258.

Table 1: In Vitro Activity of UoS12258

| Assay Type | System | Parameter | Value | Reference |

| Functional Assay | Rat native hetero-oligomeric AMPA receptors | Minimum Effective Concentration (MEC) | ~10 nM | [1] |

Table 2: In Vivo Activity of UoS12258

| Species | Parameter | Value | Reference |

| Rat | Estimated Free Brain Concentration for Efficacy | ~15 nM | [1] |

| Rat | Minimum Effective Dose (Novel Object Recognition, acute) | 0.3 mg·kg⁻¹ | [1] |

| Rat | Minimum Effective Dose (Novel Object Recognition, sub-chronic) | 0.03 mg·kg⁻¹ | [1] |

Note: A comprehensive selectivity profile against a broad panel of receptors and ion channels is not publicly available.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the characterization of UoS12258. The specific parameters for the UoS12258 studies may have varied.

Whole-Cell Voltage Clamp Electrophysiology

This technique is used to measure the effect of UoS12258 on AMPA receptor-mediated currents in neurons.

Methodology:

-

Cell Preparation: Primary neuronal cultures or brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The pipette is advanced to form a high-resistance seal (>1 GΩ) with the membrane of a target neuron.

-

Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a constant voltage (e.g., -70 mV) by a voltage-clamp amplifier.

-

Drug Application: A baseline of AMPA receptor-mediated currents is established by applying glutamate. UoS12258 is then co-applied with glutamate to measure its potentiating effect on the current amplitude, deactivation, and desensitization kinetics.

-

Data Analysis: The recorded currents are amplified, filtered, and digitized for analysis.

Novel Object Recognition (NOR) Test

This behavioral test assesses recognition memory in rodents.

Methodology:

-

Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects for 1-2 days.

-

Training (Sample) Phase: Two identical objects are placed in the arena, and each rat is allowed to explore them for a defined duration (e.g., 3-5 minutes). The time spent exploring each object is recorded.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 to 24 hours). UoS12258 or vehicle is administered before or after the training phase, or before the test phase.

-

Test (Choice) Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

This test evaluates spatial learning and memory.

Methodology:

-

Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Distal visual cues are placed around the room.

-

Acquisition Training: For several consecutive days, rats undergo multiple trials per day. In each trial, the rat is placed into the pool from different start locations and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

-

Probe Trial: 24 hours after the final training session, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory retention.

-

Drug Administration: UoS12258 or vehicle is typically administered daily before the training trials.

-

Data Analysis: Escape latency, path length, and time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

Conclusion

UoS12258 is a potent and selective AMPA receptor positive allosteric modulator with demonstrated efficacy in preclinical models of cognition.[1] Its pharmacological profile suggests it holds promise for the treatment of cognitive deficits in neuropsychiatric disorders. Further studies to fully elucidate its selectivity profile and downstream signaling effects will be beneficial for its continued development.

References

- 1. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors | Journal of Neuroscience [jneurosci.org]

- 4. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

UoS12258: A Selective Positive Allosteric Modulator of AMPA Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a potential therapeutic agent for cognitive deficits, particularly in conditions like schizophrenia, UoS12258 enhances AMPA receptor-mediated synaptic transmission.[1][2] This document provides a comprehensive technical overview of UoS12258, including its pharmacological properties, mechanism of action, and the experimental protocols used for its characterization. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams.

Core Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for UoS12258, highlighting its potency and efficacy as an AMPA receptor PAM.

Table 1: In Vitro Activity of UoS12258

| Parameter | Value | Species/System | Reference |

| Minimum Effective Concentration | ~10 nM | Rat native hetero-oligomeric AMPA receptors | [1][2] |

Table 2: In Vivo Efficacy of UoS12258

| Animal Model | Effect | Minimum Effective Dose (MED) | Reference |

| Novel Object Recognition (Rat, delay-induced deficit) | Reversal of cognitive deficit | 0.3 mg·kg⁻¹ (acute) | [1][2] |

| Novel Object Recognition (Rat, delay-induced deficit) | Reversal of cognitive deficit | 0.03 mg·kg⁻¹ (sub-chronic) | [1][2] |

| Passive Avoidance (Rat, scopolamine-induced impairment) | Improved performance | Not specified in abstract | [1][2] |

| Morris Water Maze (Aged Rat) | Improved learning and retention | Not specified in abstract | [1][2] |

| Maximal Electroshock Threshold Test (Rat) | No significant changes (indicating low seizure liability) | Below 10 mg·kg⁻¹ | [1][2] |

Mechanism of Action and Signaling Pathway

UoS12258 functions as a positive allosteric modulator of AMPA receptors. It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site. This binding stabilizes the receptor in its open, glutamate-bound conformation. The primary consequence of this action is the potentiation of the postsynaptic response to glutamate, leading to enhanced excitatory neurotransmission.

The enhanced AMPA receptor activity can lead to a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function. This includes increased sodium (Na+) and, depending on the subunit composition of the AMPA receptor, calcium (Ca2+) influx. The resulting depolarization contributes to the activation of NMDA receptors by removing the magnesium (Mg2+) block, leading to further Ca2+ entry. This influx of Ca2+ is a critical trigger for various intracellular signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are pivotal for processes like long-term potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocols

The following sections detail the methodologies for the key behavioral assays used to characterize the cognitive-enhancing effects of UoS12258.

Novel Object Recognition (NOR) Test in Rats

The NOR test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.

Apparatus:

-

An open-field arena, typically square or circular, made of a non-porous material for easy cleaning.

-

A set of objects that are distinct in shape, color, and texture, but similar in size and devoid of any inherent rewarding or aversive properties.

Procedure:

-

Habituation: Each rat is individually placed in the empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.

-

Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object (defined as sniffing or touching the object with the nose or forepaws) is recorded.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period. This delay can be varied to challenge memory retention.

-

Test Phase (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object.

Passive Avoidance Test in Rats

This test evaluates fear-motivated learning and memory, where the animal learns to avoid an environment in which it previously received an aversive stimulus.

Apparatus:

-

A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.

Procedure:

-

Acquisition/Training Trial: The rat is placed in the brightly lit compartment. When the rat naturally enters the dark compartment (rodents have an innate preference for dark environments), the door is closed, and a mild, brief foot shock is delivered through the grid floor.

-

Retention Interval: The rat is returned to its home cage for a specified period (e.g., 24 or 48 hours).

-

Retention/Test Trial: The rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.

Morris Water Maze (MWM) Test in Aged Rats

The MWM is a widely used test for spatial learning and memory, which is particularly sensitive to hippocampal function.

Apparatus:

-

A large circular pool filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Various distal visual cues are placed around the room to be used for spatial navigation.

Procedure:

-

Acquisition/Training Phase: Over several consecutive days, rats are subjected to multiple trials per day. In each trial, the rat is placed into the pool from different starting locations and must find the hidden platform. The latency to find the platform is recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

-

Probe Trial: After the acquisition phase, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is recorded.

-

Data Analysis: Learning is assessed by the decrease in escape latency across training days. Memory is evaluated in the probe trial by the preference for the target quadrant.

Conclusion

UoS12258 is a promising selective positive allosteric modulator of the AMPA receptor with demonstrated pro-cognitive effects in multiple preclinical models.[1][2] Its potent in vitro and in vivo activity, coupled with a favorable side-effect profile at effective doses, positions it as a significant candidate for further development in the treatment of cognitive impairments associated with neuropsychiatric and neurodegenerative disorders. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

In Vitro Characterization of UoS12258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UoS12258, chemically known as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, is a novel, selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a significant target for therapeutic intervention in neurological and psychiatric disorders. UoS12258 enhances the function of AMPA receptors in the presence of the endogenous ligand, glutamate, and has demonstrated potential as a cognitive enhancer.[1] This document provides a comprehensive overview of the in vitro pharmacological and functional characterization of UoS12258, including available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative In Vitro Pharmacology

The in vitro potency of UoS12258 has been determined using various experimental systems. The data highlights a distinction in potency between recombinant and native receptor systems, a common feature for many allosteric modulators.

| Assay Type | Receptor System | Parameter | Value | Reference |

| Electrophysiology | Recombinant human GluA2i homomeric AMPA receptors (HEK293 cells) | pEC50 | 5.19 | [2] |

| EC50 | ~6.5 µM | [3] | ||

| Calcium Influx (FLIPR) | Recombinant human GluA2 AMPA receptors (stably expressed in HEK293 cells) | pEC50 | 5.3 | [3] |

| EC50 | ~5.0 µM | [3] | ||

| Electrophysiology | Native rat hetero-oligomeric AMPA receptors | Minimum Effective Concentration | ~10 nM | [1] |

Note on Potency Discrepancy: The difference in potency observed between recombinant and native receptor systems may be attributed to variations in AMPA receptor subunit composition, the presence of auxiliary proteins in native systems, and different experimental conditions. The higher potency at native receptors suggests a more physiologically relevant activity profile.

Selectivity Profile

UoS12258 is characterized as a selective AMPA receptor PAM. While a comprehensive quantitative selectivity panel is not publicly available, functional assays have demonstrated its specificity.

| Target | Assay Type | Species | Activity | Concentration | Reference |

| NMDA Receptor (GluN1/2B) | Calcium Influx (FLIPR) & Electrophysiology | Human | No potentiation | Not specified | [2] |

| Kainate Receptor (GluK1) | Calcium Influx (FLIPR) & Electrophysiology | Human | No agonist, antagonist, or PAM activity | Not specified | [2] |

| Broad Panel of 79 receptors, ion channels, and transporters | Radioligand Binding (CEREP) | Not specified | No significant binding | 10 µM | [3] |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of UoS12258.

Cell Culture and Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells were used for the expression of recombinant human AMPA receptors.

-

Transfection: For transient expression of homomeric hGluK1 kainate receptors, HEK-293 cells were transfected using the lipofectamine method. For stable expression of human GluA2 AMPA receptors, a stable cell line was generated.

-

Cell Plating: For calcium influx assays, cells were seeded into 384-well plates at a density of 7,500 cells per well 24 hours prior to the assay.[3]

Electrophysiological Characterization

Whole-cell voltage-clamp electrophysiology was utilized to measure the potentiation of glutamate-induced currents by UoS12258.

-

Cell System: HEK293 cells expressing recombinant human GluA2i homomeric AMPA receptors.

-

Recording Configuration: Whole-cell patch-clamp.

-

Agonist Application: Glutamate was applied to elicit inward currents.

-

Modulator Application: UoS12258 was applied at various concentrations (1-100 µM, limited by solubility) to determine a concentration-response curve.[2]

-

Positive Control: The known AMPA receptor PAM, cyclothiazide (CTZ), was used as a positive control (e.g., at 30 µM).[2]

-

Data Analysis: The increase in charge transfer following the application of glutamate in the presence of UoS12258 was measured. Responses were normalized to the response elicited by the positive control. The pEC50 was calculated from the concentration-response curve.[2]

References

- 1. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

UoS12258: A Technical Guide to its Effects on Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key player in excitatory synaptic transmission, the AMPA receptor is a critical target for therapeutic intervention in cognitive disorders. This document provides an in-depth technical overview of the effects of UoS12258 on glutamatergic neurotransmission, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. UoS12258 enhances AMPA receptor-mediated synaptic transmission, demonstrating pro-cognitive effects in multiple preclinical models. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on glutamatergic modulators.

Introduction to UoS12258 and Glutamatergic Neurotransmission

Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its signaling is fundamental for synaptic plasticity, learning, and memory.[1][2] Glutamatergic neurotransmission is primarily mediated by ionotropic glutamate receptors, including AMPA receptors, which are responsible for fast synaptic transmission.[2][3] AMPA receptors are ligand-gated ion channels that, upon binding to glutamate, allow the influx of sodium ions, leading to depolarization of the postsynaptic membrane.[4]

Positive allosteric modulators of AMPA receptors, such as UoS12258, represent a promising therapeutic strategy for enhancing cognitive function in conditions like schizophrenia and other neurological disorders.[5] These molecules do not activate the receptor directly but bind to an allosteric site, potentiating the receptor's response to glutamate.[6] UoS12258 has been shown to be a selective AMPA receptor PAM with cognition-enhancing properties.[5]

Quantitative Data on UoS12258

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of UoS12258.

Table 1: In Vitro Efficacy of UoS12258

| Parameter | Value | Species/System | Reference |

| Minimum Effective Concentration | ~10 nM | Rat native hetero-oligomeric AMPA receptors | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of UoS12258

| Parameter | Value | Species | Condition | Reference |

| Estimated Free Brain Concentration for Synaptic Enhancement | ~15 nM | Rat | In vivo | [5] |

| Minimum Effective Dose (Acute) in Novel Object Recognition | 0.3 mg·kg⁻¹ | Rat | Delay-induced deficit | [5] |

| Minimum Effective Dose (Sub-chronic) in Novel Object Recognition | 0.03 mg·kg⁻¹ | Rat | Delay-induced deficit | [5] |

Table 3: Efficacy of UoS12258 in Preclinical Cognition Models

| Behavioral Test | Effect of UoS12258 | Species | Model | Reference |

| Novel Object Recognition | Reversal of delay-induced deficit | Rat | - | [5] |

| Passive Avoidance | Improved performance | Rat | Scopolamine-impaired | [5] |

| Morris Water Maze | Improved learning and retention | Rat | Aged rats | [5] |

Table 4: Safety Profile of UoS12258

| Test | Observation | Dose | Species | Reference |

| Maximal Electroshock Threshold Test | No significant changes | Below 10 mg·kg⁻¹ | Rat | [5] |

Signaling Pathways and Mechanism of Action

UoS12258 acts as a positive allosteric modulator of the AMPA receptor. Its mechanism of action involves binding to an allosteric site on the receptor complex, which is distinct from the glutamate binding site. This binding event is thought to stabilize the open conformation of the ion channel, thereby potentiating the influx of sodium ions in response to glutamate. This enhancement of the postsynaptic current leads to a strengthening of synaptic transmission.

The downstream effects of enhanced AMPA receptor activity include the activation of various intracellular signaling cascades that are crucial for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the cognitive-enhancing effects of UoS12258 are provided below.

Novel Object Recognition (NOR) Test

The NOR test assesses an animal's ability to recognize a novel object in a familiar environment.

-

Apparatus: A square open-field arena (e.g., 45 cm x 45 cm x 40 cm).

-

Procedure:

-

Habituation: On the first day, each animal is allowed to explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

-

Familiarization (Training): 24 hours later, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 10 minutes).

-

Testing: After a retention interval (e.g., 2 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).

-

-

Data Analysis: The preference for the novel object is calculated as a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Passive Avoidance Test

This test evaluates fear-motivated learning and memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Acquisition (Training): The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.

-

Retention (Testing): 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.

-

-

Data Analysis: A longer latency to enter the dark compartment during the retention test indicates better memory of the aversive experience.

Morris Water Maze (MWM) Test

The MWM is a widely used task to assess spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition (Training): Over several days, the animal is placed in the water from different starting positions and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial (Testing): After the training trials, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured.

-

-

Data Analysis: A decrease in escape latency across training days indicates learning. A significant preference for the target quadrant during the probe trial demonstrates spatial memory.

Conclusion

UoS12258 is a potent and selective AMPA receptor positive allosteric modulator with demonstrated pro-cognitive effects in preclinical models. Its ability to enhance glutamatergic neurotransmission makes it a compelling candidate for further investigation as a potential therapeutic for cognitive impairment. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology and therapeutic potential of UoS12258 and other AMPA receptor modulators. Further research is warranted to fully elucidate its clinical utility.

References

- 1. biorxiv.org [biorxiv.org]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of UoS12258: A Novel AMPA Receptor Positive Allosteric Modulator for Cognitive Enhancement

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical data available for UoS12258, a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The data herein supports the potential of UoS12258 as a therapeutic agent for cognitive enhancement.

Core Mechanism of Action

UoS12258 acts as a selective positive allosteric modulator of AMPA receptors.[1] This mechanism involves binding to a site on the AMPA receptor that is distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the central nervous system. The potentiation of AMPA receptor-mediated signaling is a promising strategy for improving cognitive function.[1]

Signaling Pathway

The primary signaling pathway influenced by UoS12258 is the glutamatergic synapse. By potentiating AMPA receptor function, UoS12258 enhances fast excitatory synaptic transmission. This modulation is believed to be the foundation of its cognitive-enhancing effects.

Figure 1: Proposed signaling pathway of UoS12258 at the glutamatergic synapse.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical findings for UoS12258.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species/System | Reference |

| Minimum Effective Concentration (In Vitro) | ~10 nM | Rat native hetero-oligomeric AMPA receptors | [1] |

| Estimated Free Brain Concentration (In Vivo) | ~15 nM | Rat | [1] |

Table 2: Efficacy in Preclinical Cognitive Models

| Model | Effect | Dosing | Species | Reference |

| Novel Object Recognition (Delay-Induced Deficit) | Reversal of deficit | Acute & Sub-chronic | Rat | [1] |

| Novel Object Recognition (Minimum Effective Dose) | 0.3 mg·kg⁻¹ (Acute) | Acute | Rat | [1] |

| Novel Object Recognition (Minimum Effective Dose) | 0.03 mg·kg⁻¹ (Sub-chronic) | Sub-chronic | Rat | [1] |

| Passive Avoidance (Scopolamine-Impaired) | Improved performance | Not specified | Rat | [1] |

| Morris Water Maze (Aged) | Improved learning and retention | Not specified | Rat | [1] |

Table 3: Safety Profile

| Test | Observation | Doses | Species | Reference |

| Maximal Electroshock Threshold | No significant changes | Below 10 mg·kg⁻¹ | Rat | [1] |

Experimental Protocols

Detailed experimental protocols for the studies with UoS12258 are based on established methodologies in behavioral neuroscience.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and memory in rodents.

Figure 2: Workflow for the Novel Object Recognition (NOR) test.

-

Animals: The studies likely used adult male rats of a common strain (e.g., Sprague-Dawley or Wistar).

-

Apparatus: A square or circular open-field arena, typically made of a non-porous material for easy cleaning.

-

Procedure:

-

Habituation: Rats are allowed to explore the empty arena for a set period to acclimate to the environment.

-

Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined duration.

-

Retention Interval: The rat is returned to its home cage for a specific delay period.

-

Test (T2): One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.

-

-

Data Analysis: A discrimination index (DI) is calculated to quantify memory. A higher DI, indicating more time spent with the novel object, suggests better memory.

Passive Avoidance Test

This task assesses fear-motivated learning and memory.

-

Animals: Typically adult male rats.

-

Apparatus: A two-chambered apparatus with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

-

Procedure:

-

Acquisition: The rat is placed in the light compartment. Upon entering the dark compartment, the door closes, and a mild foot shock is delivered.

-

Retention: After a set retention interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.

-

-

Data Analysis: A longer latency to enter the dark compartment during the retention trial indicates better memory of the aversive experience. In the UoS12258 study, scopolamine was likely used to induce a cognitive deficit, which UoS12258 was then shown to ameliorate.[1]

Morris Water Maze (MWM)

The MWM is a classic test of spatial learning and memory.

-

Animals: Aged rats were used in the UoS12258 study to model age-related cognitive decline.[1]

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Rats are placed in the water from different starting positions and must learn the location of the hidden platform using the distal visual cues. This is typically conducted over several days with multiple trials per day.

-

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured.

-

-

Data Analysis: Shorter escape latencies and swim distances during the acquisition phase, and more time spent in the target quadrant during the probe trial, indicate better spatial learning and memory.

Conclusion

The preclinical data for UoS12258 strongly indicate its potential as a cognitive-enhancing agent. Its potent and selective positive allosteric modulation of the AMPA receptor translates to robust efficacy in multiple rodent models of cognitive impairment, including those relevant to age-related decline and cholinergic deficits. The favorable safety profile observed in initial studies further supports its development as a potential therapeutic for conditions characterized by cognitive dysfunction. Further investigation into the detailed molecular interactions and long-term efficacy and safety of UoS12258 is warranted.

References

UoS12258: A Positive Allosteric Modulator of AMPA Receptors and its Role in Synaptic Plasticity and Long-Term Potentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, UoS12258 enhances its function, leading to cognitive-enhancing properties. This technical guide delves into the core mechanisms of UoS12258's action, with a specific focus on its role in synaptic plasticity and long-term potentiation (LTP), the cellular correlate of learning and memory. This document provides a comprehensive overview of the available data, detailed experimental protocols for studying similar compounds, and visualizations of the implicated signaling pathways.

Introduction to UoS12258 and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular model for memory formation. The AMPA receptor is central to the expression of many forms of LTP. UoS12258, by positively modulating AMPA receptors, is poised to have a significant impact on LTP and other forms of synaptic plasticity.

UoS12258 is a selective AMPA receptor modulator that has demonstrated cognition-enhancing properties in various preclinical models.[1] It enhances AMPA receptor-mediated synaptic transmission, which is a critical component of the cellular mechanisms underlying learning and memory.[1]

Quantitative Data on the Effects of AMPA Receptor PAMs

While specific quantitative data on the effects of UoS12258 on LTP are not yet publicly available, the following tables summarize representative data from studies on other AMPA receptor PAMs. This information serves as a valuable proxy for understanding the potential quantitative impact of UoS12258 on synaptic plasticity.

Table 1: In Vitro Electrophysiological Effects of AMPA Receptor PAMs on Synaptic Transmission

| Parameter | AMPA PAM Treatment | Effect | Reference Compound |

| fEPSP Slope Potentiation | Increased | Significant enhancement of LTP magnitude | Ampakine CX-516 |

| Paired-Pulse Facilitation (PPF) | No significant change | Indicates a postsynaptic mechanism of action | Ampakine CX-516 |

| AMPA/NMDA Ratio | Increased | Suggests enhanced AMPA receptor-mediated current | Generic AMPA PAM |

| Miniature EPSC (mEPSC) Amplitude | Increased | Reflects enhanced postsynaptic receptor function | Generic AMPA PAM |

| Miniature EPSC (mEPSC) Frequency | No significant change | Suggests no change in presynaptic release probability | Generic AMPA PAM |

Table 2: In Vivo Behavioral Effects of AMPA Receptor PAMs

| Behavioral Test | AMPA PAM Treatment | Effect | Reference Compound |

| Novel Object Recognition | Improved performance | Enhanced memory consolidation | UoS12258[1] |

| Morris Water Maze | Reduced escape latency | Improved spatial learning and memory | S 47445 |

| Passive Avoidance | Increased step-through latency | Enhanced fear memory | UoS12258[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of a compound like UoS12258 in synaptic plasticity and LTP.

In Vitro Electrophysiology: Hippocampal Slice LTP Recording

This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method for studying the cellular mechanisms of learning and memory.

3.1.1. Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

3.1.2. Electrophysiological Recording:

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply the test compound (e.g., UoS12258) to the perfusion bath at the desired concentration.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Analyze the fEPSP slope as a measure of synaptic strength.

In Vivo Electrophysiology: LTP Recording in Anesthetized Animals

This protocol outlines the procedure for recording LTP in the hippocampus of a living animal, providing insights into synaptic plasticity in a more intact system.

3.2.1. Surgical Preparation:

-

Anesthetize the animal (e.g., with urethane) and place it in a stereotaxic frame.

-

Drill small holes in the skull over the hippocampus for the placement of stimulating and recording electrodes.

-

Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus.

3.2.2. Electrophysiological Recording:

-

Record baseline fEPSPs for at least 30 minutes.

-

Administer the test compound (e.g., UoS12258) systemically (e.g., via intraperitoneal injection).

-

Induce LTP using an HFS protocol.

-

Monitor fEPSPs for several hours to assess the induction and maintenance of LTP.

Signaling Pathways and Visualizations

UoS12258, as an AMPA receptor PAM, is expected to influence the downstream signaling cascades crucial for LTP. The primary mechanism involves enhancing the depolarization of the postsynaptic membrane, which facilitates the activation of NMDA receptors and subsequent calcium influx. This calcium influx is a critical trigger for the activation of key kinases like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).

Proposed Signaling Pathway for UoS12258 in LTP Induction

The following diagram illustrates the proposed signaling pathway through which UoS12258 facilitates LTP.

Caption: Proposed signaling cascade for UoS12258-mediated enhancement of LTP.

Experimental Workflow for In Vitro LTP Studies

The following diagram outlines the typical workflow for investigating the effects of a compound like UoS12258 on LTP in hippocampal slices.

Caption: Experimental workflow for in vitro LTP studies with UoS12258.

Conclusion

UoS12258, as a potent and selective AMPA receptor positive allosteric modulator, holds significant promise as a cognitive enhancer. Its mechanism of action is intrinsically linked to the fundamental processes of synaptic plasticity and LTP. By enhancing AMPA receptor function, UoS12258 likely facilitates the induction and expression of LTP through the potentiation of postsynaptic depolarization and the engagement of critical downstream signaling pathways involving CaMKII and PKA. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of UoS12258 and similar compounds in disorders characterized by cognitive deficits and impaired synaptic plasticity. Further direct experimental investigation into the effects of UoS12258 on LTP is warranted to fully elucidate its role in these critical neural processes.

References

An In-depth Technical Guide to UoS12258: A Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Identified by its IUPAC name N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, this small molecule has demonstrated significant potential as a cognitive enhancer in preclinical studies.[1][2] UoS12258 modulates AMPA receptor function by binding to an allosteric site, thereby enhancing glutamatergic synaptic transmission.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of UoS12258, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Properties

UoS12258 is a sulfonamide derivative with a complex heterocyclic structure. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide | [4] |

| CAS Number | 875927-64-3 | [4][5] |

| Molecular Formula | C17H19FN2O2S | [4][5] |

| Molecular Weight | 334.41 g/mol | [4][5] |

| SMILES Code | CC(S(=O)(N[C@H]1CC2=C(C=C(C3=CC=C(F)N=C3)C=C2)C1)=O)C | [4] |

| Solubility | DMSO: 2 mg/ml, Ethanol: 1 mg/ml | [5] |

| Purity | ≥98% | [5] |

| Appearance | A solid | [4] |

Mechanism of Action and Signaling Pathway

UoS12258 functions as a positive allosteric modulator (PAM) of AMPA receptors.[1][5] Unlike agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, which for many AMPA receptor modulators is located at the dimer interface of the ligand-binding domain.[3] This binding stabilizes the glutamate-bound, open conformation of the receptor channel, slowing its deactivation and desensitization.[3] The potentiation of AMPA receptor activity by UoS12258 leads to an enhanced influx of Na+ ions upon glutamate binding, resulting in increased synaptic strength.[6] This mechanism is believed to underlie the observed cognitive-enhancing effects.[1]

The downstream signaling cascade following AMPA receptor potentiation can involve various pathways, including the activation of calcium-dependent kinases like CaMKII and protein kinase C (PKC), which play crucial roles in synaptic plasticity.[7][8]

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for UoS12258.

Table 1: In Vitro Activity

| Assay | Cell Line | Receptor Subtype | Parameter | Value | Reference |

| Glutamate-induced Currents | HEK293 | Human GluR2 (homomeric) | EC50 | 2.51 µM | [5] |

| Glutamate-induced Currents | HEK293 | Human GluR1, GluR3, or GluR4 (homomeric) | - | Potentiates | [5] |

| Synaptic Transmission | Rat Native Hetero-oligomeric AMPA Receptors | - | Minimum Effective Concentration | ~10 nM | [1][2] |

Table 2: In Vivo Efficacy and Effects

| Model | Species | Effect | Minimum Effective Dose | Reference |

| Novel Object Recognition (Acute) | Rat | Reverses delay-induced deficit | 0.3 mg/kg | [1][2] |

| Novel Object Recognition (Sub-chronic) | Rat | Reverses delay-induced deficit | 0.03 mg/kg | [1][2] |

| Passive Avoidance (Scopolamine-induced deficit) | Rat | Improves performance | - | [1][2] |

| Morris Water Maze | Aged Rat | Reduces escape latencies | - | [5] |

| Maximal Electroshock Threshold Test | Rat | No significant change (side-effect profile) | < 10 mg/kg | [1][2] |

| Synaptic Transmission | Rat | Enhanced AMPA receptor-mediated transmission | ~15 nM (free brain concentration) | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Electrophysiology in HEK293 Cells

This protocol outlines the general procedure for assessing the modulatory effects of UoS12258 on AMPA receptors expressed in a heterologous system.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently or stably transfected with plasmids encoding human AMPA receptor subunits (e.g., GluR1, GluR2, GluR3, or GluR4) using a suitable transfection reagent.[9][10]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells. The extracellular solution contains standard physiological saline. The intracellular solution in the patch pipette contains a salt solution (e.g., CsF or CsCl based) to isolate AMPA receptor currents.

-

Compound Application: A baseline current is established by applying a sub-maximal concentration of glutamate. UoS12258 is then co-applied with glutamate at varying concentrations to determine its potentiating effect.

-

Data Analysis: The potentiation of the glutamate-induced current by UoS12258 is measured. A dose-response curve is generated by plotting the percentage potentiation against the concentration of UoS12258 to calculate the EC50 value.[5]

Novel Object Recognition (NOR) Test in Rats

The NOR test assesses a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.[11][12]

-

Habituation: Each rat is individually habituated to an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) for 2-3 days in the absence of any objects.[12]

-

Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose.[13][14]

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 24 hours).[13]

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 3-5 minutes).[13]

-

Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful memory of the familiar object. UoS12258 is administered prior to the familiarization phase to assess its effect on memory consolidation.[1]

Passive Avoidance Test in Scopolamine-Impaired Rats

This test evaluates fear-aggravated memory, where the animal learns to avoid an environment in which an aversive stimulus was previously delivered.[15][16]

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a sliding door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[15]

-

Acquisition/Training Trial: The rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural preference for dark environments, the rat will enter the dark chamber. Upon entry, the door closes and a mild, brief foot shock (e.g., 0.5-1.0 mA for 2-5 seconds) is delivered.[15][17]

-

Memory Impairment: To model cognitive deficits, a cholinergic antagonist like scopolamine (e.g., 1 mg/kg) is administered to the rats before the training trial.[15][18] UoS12258 is administered before scopolamine to test its ability to reverse the induced deficit.[1]

-

Retention Trial: After a set interval (e.g., 24-48 hours), the rat is placed back in the light compartment and the latency to enter the dark compartment is measured (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive event.[17]

Morris Water Maze (MWM) in Aged Rats

The MWM is a widely used task to assess spatial learning and memory.[5][19]

-

Apparatus: A large circular pool (e.g., 150-180 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. The pool is located in a room with various distal visual cues.[5][19]

-

Acquisition Phase: Aged rats are subjected to several training trials per day for consecutive days (e.g., 4 trials/day for 5 days). In each trial, the rat is released from a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.[5][19]

-

Probe Trial: After the final training session, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60-90 seconds). The time spent in the target quadrant (where the platform was located) is measured as an index of spatial memory.[5]

-

Drug Administration: UoS12258 is administered to the aged rats throughout the training period to evaluate its effects on learning and memory performance.[5]

Maximal Electroshock Threshold (MEST) Test

The MEST test is used to assess a compound's potential to alter seizure threshold, often as a measure of potential neurological side effects.[3][20]

-

Apparatus: An electroshock device capable of delivering a controlled electrical stimulus through corneal or ear-clip electrodes.

-

Procedure: An electrical stimulus is applied to the rodent (e.g., 0.2-second duration). The endpoint is the occurrence of a tonic hindlimb extension seizure.[3]

-

Threshold Determination: The current intensity required to induce a tonic hindlimb extension seizure in 50% of the animals (the threshold) is determined using an "up-and-down" method.[21]

-

Drug Evaluation: UoS12258 is administered at various doses prior to the test. A significant change in the seizure threshold compared to a vehicle-treated control group would indicate a pro- or anti-convulsant effect. UoS12258 did not produce significant changes at doses below 10 mg/kg, indicating a favorable side-effect profile in this regard.[1][2]

Conclusion

UoS12258 is a well-characterized positive allosteric modulator of AMPA receptors with a promising preclinical profile. Its ability to enhance synaptic transmission and improve cognitive performance in various animal models suggests its potential as a therapeutic agent for conditions associated with cognitive deficits. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of UoS12258 and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. Overexpressing Human Membrane Proteins in Stably Transfected and Clonal Human Embryonic Kidney 293S Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Object Recognition [protocols.io]

- 15. scantox.com [scantox.com]

- 16. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 17. Passive Avoidance Test [bio-protocol.org]

- 18. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. geriatri.dergisi.org [geriatri.dergisi.org]

- 20. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

UoS12258 Binding Sites on the AMPA Receptor Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UoS12258 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. As a potential therapeutic agent for cognitive enhancement, understanding its precise mechanism of action, particularly its binding site on the AMPA receptor complex, is of paramount importance. This technical guide provides a comprehensive overview of the current knowledge regarding the binding sites of UoS12258, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams. While a definitive co-crystal or cryo-EM structure of UoS12258 bound to the AMPA receptor is not yet publicly available, this guide synthesizes existing data on UoS12258 and analogous PAMs to delineate its putative binding locus and functional effects.

Introduction to UoS12258 and the AMPA Receptor

The AMPA receptor is a tetrameric ion channel composed of four subunits (GluA1-4) that assembles into a dimer of dimers. These receptors are critical for synaptic plasticity, a fundamental process for learning and memory. Positive allosteric modulators like UoS12258 do not activate the receptor directly but enhance the response to the endogenous agonist, glutamate.[1] This modulation is achieved by binding to an allosteric site, distinct from the glutamate-binding site, which stabilizes the open conformation of the channel, thereby increasing ion flow.[2][3] UoS12258 has demonstrated cognition-enhancing properties in preclinical models, making it a compound of significant interest.[1]

Putative Binding Site of UoS12258

Based on extensive structural and functional studies of other AMPA receptor PAMs, the binding site for UoS12258 is predicted to be located at the interface between two subunits within the ligand-binding domain (LBD) dimer.[2][3] This pocket is formed by residues from both interacting subunits and is situated near the "hinge" region of the LBD clamshell structure.

Key features of the putative UoS12258 binding site include:

-

Location: At the dimer interface of the ligand-binding domains (LBDs) of two adjacent AMPA receptor subunits.[2][3]

-

Mechanism of Action: Binding of UoS12258 is thought to stabilize the LBD dimer interface, which in turn stabilizes the agonist-bound, open state of the ion channel. This leads to a reduction in the rate of deactivation and desensitization.

-

Subunit Specificity: Studies have shown that UoS12258 is a selective positive allosteric modulator of the AMPA receptor, though specific high-resolution structural details of its interaction with different subunit combinations are yet to be fully elucidated.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for UoS12258.

Table 1: In Vitro Potency of UoS12258

| Parameter | Value | Species/System | Reference |

| Minimum Effective Concentration | ~10 nM | Rat native hetero-oligomeric AMPA receptors | [1] |

Table 2: In Vivo Efficacy of UoS12258

| Parameter | Value | Animal Model | Reference |

| Estimated Free Brain Concentration for Synaptic Enhancement | ~15 nM | Rat | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of AMPA receptor modulators. Below are generalized methodologies for key experiments used to assess the activity of compounds like UoS12258.

Intracellular Calcium Influx Assay

This assay is used to determine the potentiation of AMPA receptor-mediated calcium influx by a modulator in a cellular context.

Objective: To measure the EC₅₀ of UoS12258 for the potentiation of glutamate-induced calcium influx in cells expressing AMPA receptors.

Materials:

-

HEK293 cells stably expressing the desired AMPA receptor subunit combination (e.g., homomeric GluA1 or heteromeric GluA1/GluA2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Glutamate solution.

-

UoS12258 stock solution in DMSO.

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed HEK293 cells expressing the target AMPA receptor into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution at 37°C for 30-60 minutes.

-

Compound Incubation: Wash the cells to remove excess dye and add assay buffer containing varying concentrations of UoS12258. Incubate for 10-20 minutes at room temperature.

-

Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Inject a sub-maximal concentration of glutamate (e.g., EC₂₀) into each well and immediately begin recording the change in fluorescence over time.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of UoS12258. Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC₅₀.

References

- 1. Pharmacological characterization of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2, 3-dihydro-1H-inden-2-yl]-2-propanesulfonamide: a novel, clinical AMPA receptor positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on UoS12258: An AMPA Receptor Modulator for Cognitive Enhancement in Schizophrenia Models

Version: 1.0

Abstract

Cognitive impairment is a core and debilitating feature of schizophrenia, for which current therapeutic options are limited. A prevailing hypothesis suggests that hypofunction of the glutamatergic system contributes significantly to these cognitive deficits. Positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represent a promising therapeutic strategy to enhance glutamatergic transmission.[1] This document provides a detailed overview of the preclinical foundational research on UoS12258, a potent and selective AMPA receptor PAM.[2] UoS12258, chemically identified as N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, has demonstrated significant cognition-enhancing properties in multiple preclinical models, supporting its development as a potential treatment for cognitive symptoms in schizophrenia.[2] This guide summarizes key quantitative data, details the experimental protocols used in its validation, and visualizes its mechanism of action and experimental workflows.

Introduction: The Glutamatergic Hypothesis and AMPA Receptor Modulation

The traditional dopamine hyperfunction hypothesis of schizophrenia has been expanded to include the concept of glutamatergic hypofunction, particularly in relation to negative and cognitive symptoms.[1] Agents that enhance glutamatergic neurotransmission are therefore of significant interest. AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the central nervous system, are a key target. Instead of direct agonism, which carries a risk of excitotoxicity, positive allosteric modulators offer a more nuanced approach. PAMs bind to a site on the receptor distinct from the glutamate binding site, potentiating the receptor's response to endogenous glutamate. This mechanism enhances synaptic transmission and strengthens synaptic plasticity, processes thought to underlie learning and memory.

UoS12258 was developed as a selective AMPA receptor PAM to address the therapeutic gap in treating cognitive impairment associated with schizophrenia.[2]

Mechanism of Action: Allosteric Potentiation

UoS12258 functions by binding to the AMPA receptor and stabilizing the "closed-cleft" conformation of the ligand-binding domain when glutamate is bound.[3] This action slows the rate of channel deactivation and desensitization, leading to an enhanced and prolonged ion flux in response to presynaptic glutamate release. This potentiation of the natural synaptic signal is believed to be the primary mechanism for its cognitive-enhancing effects.[2][3]

Quantitative Data Summary

The preclinical profile of UoS12258 is supported by robust in vitro and in vivo data. The following tables summarize the key quantitative findings from foundational studies.[2]

| Parameter | Value | Assay/Model System |

| In Vitro Efficacy | ||

| Minimum Effective Conc. | ~10 nM | Rat native hetero-oligomeric AMPA receptors |

| In Vivo Efficacy | ||

| Est. Free Brain Conc. | ~15 nM | For enhancement of synaptic transmission |

| Behavioral Efficacy (Novel Object Recognition) | ||

| Min. Effective Dose (Acute) | 0.3 mg·kg⁻¹ | Delay-induced deficit in rats |

| Min. Effective Dose (Sub-chronic) | 0.03 mg·kg⁻¹ | Delay-induced deficit in rats |

| Safety/Side-Effect Profile | ||

| No Significant Changes | < 10 mg·kg⁻¹ | Maximal Electroshock Threshold Test in rats |

| Behavioral Model | Animal Model | Effect of UoS12258 |

| Novel Object Recognition | Rat (Delay-induced deficit) | Reversed cognitive deficit |

| Passive Avoidance | Rat (Scopolamine-impaired) | Improved performance |

| Water Maze Learning & Retention | Aged Rats | Improved performance |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of foundational research. The following sections describe the key experimental protocols used to characterize UoS12258.[2]

In Vitro Electrophysiology

-

Objective: To determine the minimum effective concentration of UoS12258 for potentiating AMPA receptor-mediated synaptic transmission.

-

Preparation: Acute brain slices containing relevant cortical or hippocampal regions are prepared from rats.

-

Method:

-

Brain slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF).

-

A stimulating electrode is placed to activate presynaptic glutamatergic fibers, and a recording electrode is placed in a postsynaptic neuron to record field excitatory postsynaptic potentials (fEPSPs).

-

A baseline fEPSP response is established.

-

UoS12258 is perfused into the aCSF at increasing concentrations.

-

The change in the fEPSP amplitude or area is measured to quantify the potentiation of the AMPA receptor-mediated response.

-

The minimum concentration that produces a significant enhancement is determined.

-

Novel Object Recognition (NOR) Task

-

Objective: To assess the effect of UoS12258 on learning and memory in a rodent model of cognitive deficit.

-

Method: The protocol involves three phases: habituation, familiarization (T1), and testing (T2).

-

Habituation: Rats are allowed to freely explore an empty arena for a set period to acclimate them to the environment.

-